N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide
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Overview
Description
N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of a fluorophenyl group, a morpholine ring, and a quinoline moiety, making it a versatile molecule for scientific research and industrial applications.
Mechanism of Action
Target of Action
The compound “N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide” could potentially target protein kinases due to the presence of the quinoline moiety . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular activities such as proliferation, differentiation, programmed cell death, migration, and chemoinvasion .
Mode of Action
The presence of the fluorophenyl and morpholinoethyl groups could enhance binding affinity to the target .
Biochemical Pathways
The compound could affect various biochemical pathways depending on the specific protein kinase it targets. For instance, if it targets c-Met kinase, it could affect pathways related to cell growth, survival, and migration .
Pharmacokinetics
The presence of the morpholinoethyl group could potentially enhance its solubility, which could improve its bioavailability .
Result of Action
The result of the compound’s action would depend on the specific protein kinase it targets. If it inhibits a kinase involved in cell proliferation, it could potentially slow down or stop the growth of certain cells .
Action Environment
The efficacy and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the presence of other drugs could potentially affect the compound’s action through drug-drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorophenyl ethylamine and 2-methylquinoline. These intermediates are then subjected to a series of reactions, including amide bond formation and nucleophilic substitution, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the morpholine and quinoline moieties contribute to its versatility in various applications.
This detailed article provides a comprehensive overview of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-16-14-21(19-4-2-3-5-20(19)27-16)28-24(31)23(30)26-15-22(29-10-12-32-13-11-29)17-6-8-18(25)9-7-17/h2-9,14,22H,10-13,15H2,1H3,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGTXRGOFAMMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=C(C=C3)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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